Convolvina

Descripción general

Descripción

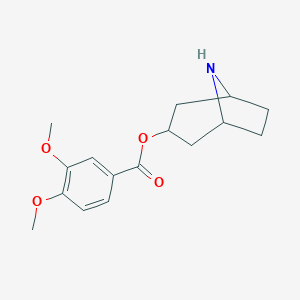

Convolvine is a tropane alkaloid primarily isolated from the plant species Convolvulus subhirsutus and Convolvulus pseudocanthabrica . It is known for its significant pharmacological properties, including antihypoxic, immunomodulating, and anti-inflammatory activities . The chemical structure of convolvine is characterized by a tropane ring system with a 3,4-dimethoxybenzoyloxynortropane moiety .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cognitive Enhancement

Convolvine is primarily recognized for its nootropic effects, which enhance cognitive functions such as memory and learning. Research indicates that extracts of Convolvulus pluricaulis, which contain Convolvine, have been shown to improve cognitive performance in various animal models. For instance, studies involving scopolamine-induced amnesia in rats demonstrated that treatment with Convolvine significantly improved memory retention and learning capabilities compared to control groups .

Neuroprotective Effects

The compound has also been identified as a neuroprotective agent. It acts as a positive modulator of the sigma-1 receptor (S1R), which plays a crucial role in neuroprotection and cognitive function. A recent study highlighted that Convolvine restored normal mobility in zebrafish models of neurodegeneration, suggesting its potential in treating conditions like Alzheimer's disease .

Case Study 1: Cognitive Improvement in Animal Models

A study evaluated the effects of Convolvine on learning and memory using a rat model. The results indicated that rats treated with Convolvine exhibited significantly improved performance in memory tests compared to those treated with a placebo. The findings suggested that Convolvine enhances acetylcholine levels, a neurotransmitter vital for memory and learning .

Case Study 2: Neuroprotective Mechanisms

In another investigation, the neuroprotective effects of Convolvine were assessed using zebrafish models. The study found that Convolvine treatment led to improved visual-motor responses and cognitive functions in genetically modified zebrafish lacking the Wolframin protein, which is associated with Wolfram syndrome. This highlights the compound's potential utility in addressing neurodegenerative diseases .

Therapeutic Applications

Convolvine's applications extend beyond cognitive enhancement and neuroprotection:

- Anxiolytic Effects : Research has indicated that Convolvulus pluricaulis extracts may possess anxiolytic properties, making it beneficial for anxiety-related disorders.

- Antioxidant Activity : The compound exhibits antioxidant properties that could help mitigate oxidative stress-related damage in neural tissues .

- Traditional Medicine : In Ayurvedic practices, Convolvulus pluricaulis is traditionally used for enhancing mental clarity and reducing stress, further supporting its role as a natural cognitive enhancer .

Data Summary

The following table summarizes key findings related to the applications of Convolvine:

Mecanismo De Acción

Target of Action

Convolvine, an alkaloid present in the herb Convolvulus prostratus, primarily targets cholinergic muscarinic receptors: M2 and M4 . These receptors play a crucial role in the nervous system, particularly in memory and learning processes.

Mode of Action

Convolvine interacts with its targets by blocking the M2 and M4 cholinergic muscarinic receptors . Additionally, it potentiates the effect of another muscarinic memory enhancer, arecoline, thereby enhancing cognitive abilities .

Result of Action

Convolvine’s action on the cholinergic muscarinic receptors results in enhanced cognitive abilities, making it a potential nootropic agent . It has also been found to exhibit cytotoxic activity, indicating potential anti-cancer properties .

Análisis Bioquímico

Biochemical Properties

Convolvine interacts with various enzymes, proteins, and other biomolecules. It has been reported to contain many bioactive phytoconstituents, such as alkaloid (convolamine), flavonoid (kaempferol), and phenolics (scopoletin, β-sitosterol, and ceryl alcohol) . Convolvine also aids in potentiating the effect of another muscarinic memory enhancer, namely, arecoline, thereby imparting nootropic abilities .

Cellular Effects

Convolvine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit neuroprotective, nootropic, and neuromodulatory roles . The extracts of Convolvulus prostratus, which contain Convolvine, have demonstrated effects on neurodegeneration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Convolvine can be synthesized through reactions with various alkyl halides. For instance, convolvine reacts with a homologous series of alkyl halides under reflux conditions to produce N-alkyl derivatives . The reaction typically involves heating under reflux in the presence of a base such as potassium carbonate, yielding products in 60-85% .

Industrial Production Methods: Industrial production of convolvine involves extraction from the Convolvulus species. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques . The availability of convolvine from natural sources makes it a viable candidate for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Convolvine undergoes various chemical reactions, including:

Substitution Reactions: Convolvine reacts with alkyl halides to form N-alkyl derivatives.

Esterification: Convolvine can be esterified with acid chlorides to form various esters.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form N-alkyl derivatives.

Acid Chlorides: Used in esterification reactions to form esters.

Bases: Such as potassium carbonate, used to facilitate substitution reactions.

Major Products:

N-Alkyl Derivatives: Formed from reactions with alkyl halides.

Esters: Formed from esterification reactions with acid chlorides.

Comparación Con Compuestos Similares

Convolamine: Another tropane alkaloid with similar pharmacological properties.

Convolicine: Known for its antihypoxic activity.

N-Benzylconvolvine: A derivative of convolvine with notable pharmacological effects.

Convolvine stands out due to its broad spectrum of activities and its potential for therapeutic applications in various fields of medicine and biology .

Actividad Biológica

Convolvine, an alkaloid derived from Convolvulus pluricaulis , commonly known as Shankhpushpi, exhibits a wide range of biological activities that have garnered significant interest in pharmacological research. This article delves into the various pharmacological effects of convolvine, supported by recent studies and research findings.

Convolvine is classified as a tropane alkaloid , which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological pathways, contributing to its therapeutic effects. Notably, convolvine has been shown to possess:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing neurodegenerative diseases.

- Neuroprotective Effects : Convolvine protects neuronal cells from damage caused by neurotoxins, such as those associated with Alzheimer's disease.

- Anticonvulsant Activity : It exhibits protective effects against seizures in animal models.

Pharmacological Activities

The following table summarizes the key biological activities associated with convolvine:

Neuroprotective Effects

Recent studies have demonstrated that convolvine significantly ameliorates neurotoxicity induced by human microtubule-associated protein tau (hMAPτ) in Drosophila models of Alzheimer's disease. The administration of convolvine resulted in reduced levels of tau protein and improved cognitive functions, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Properties

The antioxidant activity of convolvine has been extensively studied, revealing its capability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. This action is critical in mitigating oxidative damage to neuronal cells, which is a hallmark of many neurodegenerative conditions .

Anticonvulsant Activity

In animal studies, convolvine has shown promise as an anticonvulsant agent. The extract from Convolvulus pluricaulis demonstrated significant protective effects against chemically induced seizures, suggesting that convolvine may modulate neurotransmitter systems involved in seizure activity .

Anxiolytic Effects

The anxiolytic properties of convolvine were evaluated using the elevated plus maze test, where it increased the time spent in open arms by treated mice, indicating reduced anxiety levels. These findings suggest that convolvine may influence serotonergic and dopaminergic pathways associated with anxiety disorders .

Case Studies and Clinical Implications

Despite the promising preclinical findings, there remains a lack of extensive clinical trials to validate the efficacy of convolvine in human subjects. Future research should focus on:

- Conducting randomized controlled trials to assess the therapeutic potential of convolvine in various neurological disorders.

- Investigating the long-term safety and efficacy profiles of convolvine extracts.

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHIIKSUHARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968462 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-30-4 | |

| Record name | Convolvine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.